REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][N:3]=1.Br[C:9]1[C:10](=[O:17])[N:11]([CH3:16])[CH:12]=[C:13]([Br:15])[CH:14]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Br:15][C:13]1[CH:14]=[C:9]([NH:7][C:5]2[S:6][C:2]([CH3:1])=[N:3][N:4]=2)[C:10](=[O:17])[N:11]([CH3:16])[CH:12]=1 |f:3.4.5,6.7.8.9.10|
|
Name
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|
Quantity
|
1.15 g
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Type
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reactant
|
Smiles
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CC1=NN=C(S1)N
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC=1C(N(C=C(C1)Br)C)=O
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Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
Cs2CO3
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Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
|
916 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
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Type
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CUSTOM
|
Details
|
After three cycles of vacuum/argon flush
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Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica-gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 20:1 dichloromethane/methanol
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC=1SC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |